molecular formula C20H24N4O4S B2690067 2-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 1234862-75-9

2-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2690067
CAS No.: 1234862-75-9
M. Wt: 416.5
InChI Key: BWPXEDDYHHMKDQ-UHFFFAOYSA-N
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Description

2-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a piperazine ring, a benzodiazole ring, and a dimethoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzodiazole ring and the dimethoxybenzenesulfonyl group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antipsychotic or antidepressant agent due to its interaction with neurotransmitter receptors.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with similar compounds.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-22-17-7-5-4-6-16(17)21-20(22)23-10-12-24(13-11-23)29(25,26)15-8-9-18(27-2)19(14-15)28-3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPXEDDYHHMKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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